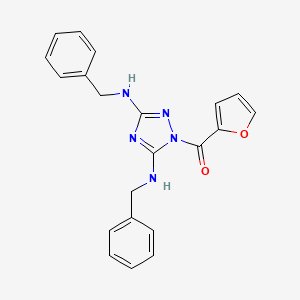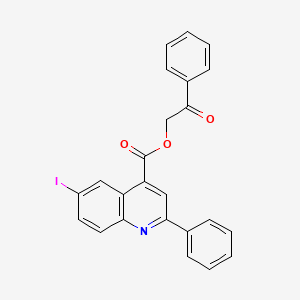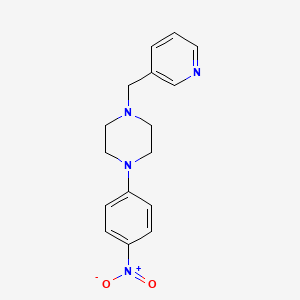
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine, also known as DBT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DBT is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. In fungi and bacteria, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In animal studies, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have low toxicity and no significant adverse effects on organ function.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its low toxicity, easy synthesis, and potential applications in various fields. However, one of the limitations of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential applications of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine.
Orientations Futures
There are several future directions for research on N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and agriculture, and the elucidation of its mechanism of action. In medicine, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has potential as a novel anticancer agent and could be further developed for clinical use. In agriculture, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine could be used as a more sustainable alternative to conventional pesticides. Additionally, the development of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine-based materials could have potential applications in catalysis and materials science.
Méthodes De Synthèse
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine can be synthesized using various methods, including the reaction of 2-furoyl chloride with N,N'-dibenzyl-1,2,4-triazole-3,5-diamine in the presence of a base. The yield of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its anticancer, antifungal, and antibacterial activities. In agriculture, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have potential as a plant growth regulator and pesticide. In materials science, N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials synthesis.
Propriétés
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(18-12-7-13-28-18)26-21(23-15-17-10-5-2-6-11-17)24-20(25-26)22-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMLFXLDJANXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)

![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)





![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)
![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)